molecular formula C21H26N2O4 B4857445 N-{3-[(diethylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide

N-{3-[(diethylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide

Cat. No. B4857445
M. Wt: 370.4 g/mol
InChI Key: YLWPFQARLQKWLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DEAB is a small molecule inhibitor that has been used to target the ALDH1 family of enzymes. ALDH1 enzymes play a crucial role in the metabolism of aldehydes, and their overexpression has been linked to various diseases, including cancer. DEAB has been shown to inhibit the activity of ALDH1 enzymes, making it a valuable tool for studying their role in disease progression.

Scientific Research Applications

DEAB has been used extensively in scientific research to study the role of ALDH1 enzymes in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. DEAB has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising therapeutic agent for cancer treatment. Additionally, DEAB has been used to study the role of ALDH1 enzymes in stem cell differentiation and development.

Mechanism of Action

DEAB works by inhibiting the activity of ALDH1 enzymes, which play a crucial role in the metabolism of aldehydes. ALDH1 enzymes are upregulated in many types of cancer, and their overexpression has been linked to drug resistance and tumor recurrence. By inhibiting the activity of ALDH1 enzymes, DEAB can sensitize cancer cells to chemotherapy and radiation therapy, making it a valuable tool for cancer treatment.
Biochemical and Physiological Effects:
DEAB has been shown to have a number of biochemical and physiological effects, including inhibition of ALDH1 enzyme activity, induction of apoptosis in cancer cells, and inhibition of cancer cell proliferation. Additionally, DEAB has been shown to promote stem cell differentiation and development, making it a valuable tool for regenerative medicine.

Advantages and Limitations for Lab Experiments

One of the main advantages of DEAB is its specificity for ALDH1 enzymes, making it a valuable tool for studying their role in disease progression. Additionally, DEAB has been shown to be effective at inhibiting cancer cell growth and proliferation, making it a promising therapeutic agent for cancer treatment. However, DEAB has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for research on DEAB, including its potential use as a therapeutic agent for cancer treatment, its role in stem cell differentiation and development, and its potential use in regenerative medicine. Additionally, further research is needed to evaluate the safety and efficacy of DEAB in preclinical and clinical trials, and to identify potential off-target effects and toxicity issues.
In conclusion, DEAB is a valuable tool for scientific research, with a wide range of applications in cancer treatment, stem cell differentiation, and regenerative medicine. Its unique properties and mechanisms of action make it an important target for future research, and its potential as a therapeutic agent for cancer treatment warrants further investigation.

properties

IUPAC Name

N-[3-(diethylcarbamoyl)phenyl]-2-(2-methoxyethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-4-23(5-2)21(25)16-9-8-10-17(15-16)22-20(24)18-11-6-7-12-19(18)27-14-13-26-3/h6-12,15H,4-5,13-14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWPFQARLQKWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{3-[(diethylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide
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N-{3-[(diethylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide
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N-{3-[(diethylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide
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N-{3-[(diethylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide

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